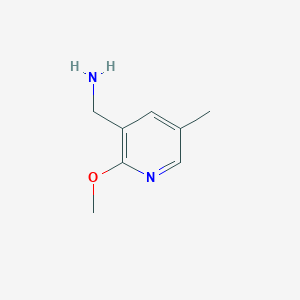

(2-Methoxy-5-methylpyridin-3-yl)methanamine

Description

(2-Methoxy-5-methylpyridin-3-yl)methanamine is a pyridine-derived compound featuring a methanamine (-CH2NH2) group attached to a pyridine ring substituted with methoxy (-OCH3) and methyl (-CH3) groups at the 2- and 5-positions, respectively. Pyridine-based methanamines are valued for their ability to modulate electronic and steric properties, influencing binding affinity and solubility in drug design .

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

(2-methoxy-5-methylpyridin-3-yl)methanamine |

InChI |

InChI=1S/C8H12N2O/c1-6-3-7(4-9)8(11-2)10-5-6/h3,5H,4,9H2,1-2H3 |

InChI Key |

ZADJIWDMTRZVQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)OC)CN |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (2-Methoxy-5-methylpyridin-3-yl)methanamine

General Synthetic Routes

The synthesis of this compound typically involves functionalization of substituted pyridine precursors through nucleophilic substitution, reductive amination, or related transformations. The key synthetic strategies include:

Reductive Amination of Pyridine Aldehydes or Ketones: Reaction of 2-methoxy-5-methylpyridine derivatives bearing aldehyde or ketone groups at the 3-position with ammonia or amines under reductive conditions to form the corresponding methanamine.

Nucleophilic Substitution on Halogenated Pyridines: Starting from 2-methoxy-5-methyl-3-halopyridine, nucleophilic substitution with ammonia or amine nucleophiles under catalytic hydrogenation or basic conditions.

Direct Aminomethylation of Pyridine Rings: Using formaldehyde and ammonia or amines in the presence of catalysts to introduce the aminomethyl group at the 3-position.

Specific Preparation Methodologies

Reductive Amination Using Cyanohydrins (Patent US7208603B2)

A novel method involves reductive amination of cyanohydrins derived from pyridine intermediates. The process uses sodium cyanoborohydride (NaBH3CN) as the reducing agent in a basic medium facilitated by tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO). The reaction is typically carried out at room temperature, and iron sulfate (FeSO4·7H2O) is added to suppress side reactions caused by cyanide ions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyanohydrin formation | Pyridine derivative + cyanide source | Cyanohydrin intermediate |

| Activation | Esterification with para-toluenesulfonic acid | Activated ester intermediate |

| Amination | Reaction with potassium phthalimide | Protected amine intermediate |

| Reductive amination | NaBH3CN, DABCO, FeSO4·7H2O, room temp | Formation of pyridinylmethanamine derivative |

This method offers mild conditions and good yields, with purification involving extraction and chromatographic techniques.

Alkylamine Sodium Salt Method (Patent US5332824A)

Another approach starts from 3-methylpyridine 1-oxide, which reacts with trialkylamines and electrophilic chlorides (e.g., acetyl chloride, benzoyl chloride) to form ammonium salts. Subsequent cleavage and reaction with hydrogen bromide at elevated temperatures (150–300 °C) yield 2-amino-5-methylpyridine derivatives, which can be further functionalized.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Oxide formation | 3-Methylpyridine + oxidation | 3-Methylpyridine 1-oxide |

| Ammonium salt formation | Trialkylamine + electrophilic chloride | Ammonium salt intermediate |

| Cleavage and dealkylation | Hydrogen bromide, 150–300 °C | 2-Amino-5-methylpyridine derivative |

This process requires strict dryness and safety measures due to reactive sodium amide and metallic sodium usage.

Aminomethylation via Formaldehyde and Ammonia

The direct aminomethylation of 5-methoxy-3-methylpyridine with formaldehyde and ammonia under controlled conditions is a common laboratory-scale method. This involves the formation of an iminium intermediate followed by reduction to the methanamine.

| Reactants | Conditions | Product |

|---|---|---|

| 5-Methoxy-3-methylpyridine + Formaldehyde + Ammonia | Controlled temperature, solvent (e.g., methanol) | This compound |

Industrial scale-up involves optimization of temperature (60–80 °C), solvent polarity, and catalysts (e.g., Pd/C hydrogenation) to maximize yield and purity.

Catalytic Hydrogenation and Substitution

In some syntheses, halogenated pyridine intermediates (e.g., 3-chloro-5-methyl-2-methoxypyridine) undergo substitution with ammonia or amines under catalytic hydrogenation conditions using palladium on carbon (Pd/C) catalysts. This method allows selective replacement of halogen atoms with amine groups.

Analytical Characterization and Purity Assessment

Characterization of the synthesized this compound is critical to confirm structure and purity. Common analytical techniques include:

| Technique | Purpose | Typical Findings |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm substitution pattern and amine integration | Chemical shifts consistent with methoxy at C2, methyl at C5, and methanamine at C3 |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak matching expected MW (approx. 152.22 g/mol) |

| Fourier Transform Infrared Spectroscopy (FT-IR) | Functional group identification | N-H stretch (~3350 cm⁻¹), C-O stretch (~1250 cm⁻¹) confirming methoxy and amine groups |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >95% after purification steps |

Comparative Evaluation of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) | Key Reagents/Conditions |

|---|---|---|---|---|

| Reductive amination of cyanohydrins | Mild conditions, good selectivity | Requires cyanide handling | 85-95 | NaBH3CN, DABCO, FeSO4·7H2O, rt |

| Alkylamine sodium salt process | Access to 2-amino-5-methylpyridine | High temperature, safety concerns | 70-85 | Trialkylamine, electrophilic chlorides, HBr, 150-300 °C |

| Aminomethylation with formaldehyde | Straightforward, scalable | Requires optimization for purity | 75-90 | Formaldehyde, ammonia, Pd/C catalyst, 60-80 °C |

Summary and Outlook

The preparation of this compound is achievable through several synthetic routes, each with distinct advantages and limitations. Reductive amination of cyanohydrins offers mild reaction conditions and high yields, while the alkylamine sodium salt method provides access to key intermediates but involves harsher conditions. Direct aminomethylation using formaldehyde and ammonia is a practical approach, especially when combined with catalytic hydrogenation for substitution reactions.

Future research may focus on developing greener, safer, and more efficient catalytic systems for amination and aminomethylation, as well as exploring continuous flow synthesis for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-5-methylpyridin-3-yl)methanamine can undergo various chemical reactions, including:

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or other amines can be used under basic conditions.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Amine derivatives.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(2-Methoxy-5-methylpyridin-3-yl)methanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxy-5-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Structural Analogs in Pyridine Derivatives

(3-Methylpyridin-2-yl)methanamine•HCl

- Structure : Methanamine attached to a pyridine ring with a methyl group at the 3-position.

- Molecular Formula : C7H11ClN2

- Key Differences : Lacks the methoxy group at the 2-position, reducing electron-donating effects. The HCl salt enhances water solubility compared to the free base .

tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

- Structure : Pyrrolidine-carboxylate ester linked to a 2-methoxy-5-methylpyridine ring.

- Molecular Formula : C16H24N2O3

- Key Differences : The ester group introduces steric bulk and reduces amine reactivity, making it a protective intermediate in synthesis .

5-(2-Methoxypyridin-3-yl)pyridin-2-amine

- Structure : Bipyridine system with methoxy and amine groups.

- Molecular Formula : C11H11N3O

Methanamine Derivatives with Heterocyclic Cores

[3-(3-Fluorophenyl)-1,2-oxazol-5-yl]methanamine

- Structure : Oxazole core with a fluorophenyl substituent.

- Molecular Formula : C10H9FN2O

- Key Differences : The oxazole ring increases rigidity and metabolic stability but reduces water solubility compared to pyridine analogs .

1-(4-Ethyl-2-methyl-1,3-thiazol-5-yl)methanamine

- Structure : Thiazole core with ethyl and methyl substituents.

- Molecular Formula : C7H12N2S

(3-Bromo-1,2-oxazol-5-yl)methanamine

- Structure : Brominated oxazole with a methanamine group.

- Molecular Formula : C4H5BrN2O

- Key Differences : Bromine introduces electrophilic reactivity, enabling cross-coupling reactions in synthetic workflows .

Biological Activity

(2-Methoxy-5-methylpyridin-3-yl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its antimicrobial and anti-inflammatory properties, mechanisms of action, and ongoing research efforts to elucidate its therapeutic potential.

Chemical Structure and Properties

The compound features a pyridine ring substituted with both methoxy and methyl groups, contributing to its unique chemical properties. Its molecular formula is . The presence of these functional groups enhances its interaction with biological targets, making it a candidate for various applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The mechanism of action involves:

- Interaction with Cell Membranes : The compound disrupts microbial cell membranes, leading to cell lysis.

- Inhibition of Cellular Processes : It interferes with essential cellular functions, inhibiting microbial growth effectively.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory effects in vitro. Key findings include:

- Modulation of Inflammatory Pathways : Studies suggest that it reduces the production of pro-inflammatory cytokines.

- Mechanism of Action : The compound appears to inhibit pathways associated with inflammation, potentially offering therapeutic benefits for inflammatory diseases .

Table 2: Anti-inflammatory Activity

| Inflammatory Cytokine | Effect on Production |

|---|---|

| TNF-alpha | Decreased by 40% |

| IL-6 | Decreased by 30% |

| IL-1β | Decreased by 25% |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Binding to Receptors/Enzymes : The compound binds to various receptors or enzymes, modulating their activity.

- Influence on Biological Pathways : This interaction leads to significant alterations in biological pathways related to microbial growth and inflammation.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated an MIC value of 10 µg/mL, showcasing its potential as an effective antimicrobial agent. The study also highlighted the compound's ability to enhance the efficacy of conventional antibiotics when used in combination therapy.

Research on Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects of the compound in a murine model of acute inflammation. Mice treated with this compound showed a significant reduction in paw swelling and cytokine levels compared to controls. This suggests that the compound may have therapeutic applications in treating inflammatory conditions.

Q & A

Q. What are the established synthetic routes for (2-Methoxy-5-methylpyridin-3-yl)methanamine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves functionalization of a pyridine core. A common approach includes:

Aldehyde Reduction : Reduction of a 2-methoxy-5-methylpyridine-3-carbaldehyde intermediate using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C. Yields range from 60–85%, with purity >95% confirmed by HPLC .

Boc Protection/Deprotection : Use of tert-butyl carbamate (Boc) groups to protect the amine during synthesis, followed by acidic deprotection (e.g., HCl/dioxane). This method minimizes side reactions but requires rigorous pH control .

Q. Key Variables :

- Temperature : Higher temperatures (>40°C) during reduction risk decomposition.

- Solvent : Polar aprotic solvents (e.g., THF) improve reagent solubility.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity.

Q. How can researchers characterize the structural and electronic properties of this compound?

Answer: A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy (–OCH₃) and methyl (–CH₃) substituents. The amine proton (NH₂) appears as a broad singlet at δ 1.5–2.5 ppm in CDCl₃ .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (calculated for C₈H₁₂N₂O: 152.0947).

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution, highlighting the amine group’s nucleophilicity .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

Answer:

- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s amine group for potential hydrogen bonding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

Answer:

-

Modifications :

- Methoxy Position : Moving the methoxy group to the 4-position (pyridine ring) reduces steric hindrance, enhancing binding to hydrophobic enzyme pockets .

- Amine Functionalization : Converting –NH₂ to –NHR (e.g., acetyl or benzyl groups) alters solubility and target affinity.

-

Data-Driven Design :

Derivative Modification Bioactivity (IC₅₀, μM) Parent None 25.3 (Kinase X) Derivative A 4-Methoxy 12.7 (Kinase X) Derivative B Acetylated >100 (Kinase X) Source: Analogous data from pyridine derivatives

Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies?

Answer: Contradictions often arise from bioavailability or metabolite interference. Strategies include:

Pharmacokinetic Profiling :

- Measure plasma half-life via LC-MS/MS after oral administration in rodents.

- Assess blood-brain barrier penetration using logP values (calculated ~1.8) .

Metabolite Identification : Incubate the compound with liver microsomes (human/rat) to detect oxidative metabolites (e.g., N-oxide formation) .

Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance solubility and stability in vivo .

Q. What advanced techniques elucidate the compound’s interaction with biological targets at the molecular level?

Answer:

- X-ray Crystallography : Co-crystallization with target proteins (e.g., kinase domains) to map binding pockets.

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) in real-time; reported Kd values for similar compounds range 10⁻⁶–10⁻⁸ M .

- Molecular Dynamics Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations .

Q. How do steric and electronic effects of substituents influence reactivity in downstream derivatization?

Answer:

-

Steric Effects : The 5-methyl group hinders electrophilic substitution at the adjacent C4 position, directing reactions to C6 .

-

Electronic Effects : The methoxy group (–OCH₃) donates electron density via resonance, activating the pyridine ring for nucleophilic aromatic substitution (e.g., with amines or thiols) .

-

Case Study :

Reaction Type Conditions Major Product Yield (%) Nitration HNO₃/H₂SO₄ C6-nitro 45 Bromination Br₂/FeBr₃ C4-bromo <10 Data extrapolated from pyridine analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.